Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone (hereafter referred to as the "target compound") is a heterocyclic molecule combining a benzothiazole core, a piperazine linker, and a 5,6,7,8-tetrahydrocinnolin moiety. Its molecular formula is C₂₁H₂₃N₅OS₂, with a molecular weight of 425.6 g/mol . The structural uniqueness lies in the tetrahydrocinnolin group, a bicyclic system with partial unsaturation, which distinguishes it from simpler aromatic substituents in related compounds.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-20(19-21-16-7-3-4-8-17(16)27-19)25-11-9-24(10-12-25)18-13-14-5-1-2-6-15(14)22-23-18/h3-4,7-8,13H,1-2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUOZAGXYISDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Tetrahydrocinnoline Moiety: This can be achieved through the reduction of cinnoline derivatives using hydrogenation or other reducing agents.
Coupling with Piperazine: The final step involves the coupling of the benzothiazole and tetrahydrocinnoline moieties with piperazine. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, leading to the formation of amines or saturated compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Analytical Data of Target Compound and Analogs
Key Observations :
- The target compound shares the benzothiazole-piperazine core with analogs like 5j and 4f but differs in the tetrahydrocinnolin substituent, which replaces triazole (in 5j) or ethylpiperazine (in 4f) .
- Compound 15 lacks the tetrahydrocinnolin group and has a simpler chloroethyl substituent, resulting in a significantly lower molecular weight (322.8 vs. 425.6) .
Biological Activity
Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzo[d]thiazole moiety linked to a piperazine ring, which is further substituted with a tetrahydrocinnoline group. The presence of these functional groups suggests potential interactions with various biological targets.
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Inhibition of Enzymatic Activity :
- Compounds similar to benzo[d]thiazol derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, they may target kinases or phosphatases that are critical for cell signaling pathways.
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Receptor Modulation :
- The piperazine ring is known for its ability to interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), suggesting possible applications in neuropharmacology.
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Antioxidant Properties :
- Some studies indicate that benzo[d]thiazole derivatives exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
Anticancer Activity
Research has indicated that benzo[d]thiazole derivatives can exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that compounds like benzo[d]thiazol-2-yl derivatives induce apoptosis and inhibit cell proliferation through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis via caspase activation |
| A549 | 3.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Benzo[d]thiazole derivatives have also shown promise as antimicrobial agents:
- Bacterial Inhibition : Studies have reported that these compounds exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, potentially through disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Studies
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Study on Anticancer Effects :
- A recent study published in Pharmaceutical Research highlighted the efficacy of benzo[d]thiazole derivatives in inducing apoptosis in breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's role in promoting programmed cell death .
- Neuropharmacological Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
